molecular formula C14H14FNO B15132460 2-(4-Fluorobenzylidene)-4,4-dimethyl-3-oxopentanenitrile

2-(4-Fluorobenzylidene)-4,4-dimethyl-3-oxopentanenitrile

Cat. No.: B15132460
M. Wt: 231.26 g/mol
InChI Key: OKNFSCQEZGLFOU-DHZHZOJOSA-N
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Description

2-[(4-fluorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile is an organic compound with the molecular formula C14H14FNO. This compound is known for its unique structure, which includes a fluorophenyl group and a nitrile group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile typically involves the reaction of 4-fluorobenzaldehyde with 4,4-dimethyl-3-oxopentanenitrile under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(4-fluorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-fluorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile is unique due to its combination of a fluorophenyl group and a nitrile group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C14H14FNO

Molecular Weight

231.26 g/mol

IUPAC Name

(2E)-2-[(4-fluorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile

InChI

InChI=1S/C14H14FNO/c1-14(2,3)13(17)11(9-16)8-10-4-6-12(15)7-5-10/h4-8H,1-3H3/b11-8+

InChI Key

OKNFSCQEZGLFOU-DHZHZOJOSA-N

Isomeric SMILES

CC(C)(C)C(=O)/C(=C/C1=CC=C(C=C1)F)/C#N

Canonical SMILES

CC(C)(C)C(=O)C(=CC1=CC=C(C=C1)F)C#N

Origin of Product

United States

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